4-(3-bromobenzyl)-2-(o-tolyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide
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Overview
Description
4-(3-bromobenzyl)-2-(o-tolyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide is a complex organic compound belonging to the class of benzo[e][1,2,4]thiadiazine derivatives This compound is characterized by the presence of a bromobenzyl group, an o-tolyl group, and a thiadiazine ring system
Preparation Methods
The synthesis of 4-(3-bromobenzyl)-2-(o-tolyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the benzo[e][1,2,4]thiadiazine core, followed by the introduction of the bromobenzyl and o-tolyl groups through substitution reactions. The reaction conditions may include the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors to enhance efficiency and reproducibility .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The thiadiazine ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the bromobenzyl group, potentially leading to debromination.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction pathway chosen .
Scientific Research Applications
4-(3-bromobenzyl)-2-(o-tolyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The bromobenzyl and o-tolyl groups may facilitate binding to certain enzymes or receptors, leading to modulation of biological pathways. The thiadiazine ring system can also play a role in its activity by stabilizing the compound’s interaction with its targets. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar compounds to 4-(3-bromobenzyl)-2-(o-tolyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide include other benzo[e][1,2,4]thiadiazine derivatives with different substituents. These compounds share a common core structure but differ in their functional groups, which can significantly impact their chemical and biological properties.
Properties
IUPAC Name |
4-[(3-bromophenyl)methyl]-2-(2-methylphenyl)-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17BrN2O3S/c1-15-7-2-3-10-18(15)24-21(25)23(14-16-8-6-9-17(22)13-16)19-11-4-5-12-20(19)28(24,26)27/h2-13H,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOYOEPFNSNVMKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC(=CC=C4)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17BrN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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